N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core substituted with a branched alkyl chain containing hydroxyl, methyl, and 4-methoxyphenyl groups. Its molecular formula is C₁₉H₂₂FNO₃S (monoisotopic mass: 363.1304 g/mol), as confirmed by ChemSpider data .
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(19,10-12-5-7-13(20-2)8-6-12)11-17-15(18)14-4-3-9-21-14/h3-9,19H,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMOGXFNGFOILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Methoxyphenylacetone
4-Methoxyphenylacetone undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) to yield the secondary amine. This method, adapted from analogous syntheses, achieves moderate yields (~60%) but requires careful pH control (pH 4–5) to minimize imine hydrolysis.
Reaction Conditions :
- Solvent: Methanol
- Temperature: 25°C
- Catalyst: NaBH3CN (1.2 equiv)
- Yield: 58–62%
Epoxide Ring-Opening Strategy
An alternative route involves the epoxidation of 4-methoxyphenylisobutylene followed by ring-opening with aqueous ammonia. The epoxide intermediate, generated using meta-chloroperbenzoic acid (mCPBA), reacts with ammonia at 80°C to produce the vicinal amino alcohol. This method, inspired by furan-based epoxide transformations, offers superior stereocontrol but lower yields (45–50%) due to competing diol formation.
Reaction Conditions :
- Epoxidation: mCPBA (1.1 equiv), CH2Cl2, 0°C → 25°C
- Ring-Opening: NH3 (aq), 80°C, 12 h
- Yield: 46%
Amidation of Furan-2-Carboxylic Acid with the Amine Precursor
Carbodiimide-Mediated Coupling
Activation of furan-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with the amine. This method, validated in structurally related carboxamides, achieves yields of 70–75% under mild conditions.
Reaction Conditions :
- Solvent: Dimethylformamide (DMF)
- Coupling Agents: EDC (1.5 equiv), HOBt (1.5 equiv)
- Temperature: 0°C → 25°C
- Yield: 73%
Acid Chloride Route
Conversion of furan-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl2) followed by reaction with the amine in dichloromethane (DCM) provides a higher-yielding alternative (80–85%). However, this method necessitates rigorous exclusion of moisture to prevent hydrolysis.
Reaction Conditions :
- Acid Chloride Formation: SOCl2 (2.0 equiv), reflux, 2 h
- Amidation: DCM, 0°C → 25°C, 12 h
- Yield: 82%
Stereochemical Considerations and Resolution
The 2-hydroxy group introduces a chiral center, necessitating enantioselective synthesis or racemic resolution. Asymmetric reduction of a ketone intermediate using (R)- or (S)-CBS (Corey–Bakshi–Shibata) catalyst provides enantiomeric excess (ee) >90%. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively acetylates the undesired enantiomer, enabling chromatographic separation.
Purification and Characterization
Crystallization
Recrystallization from ethyl acetate/hexane (1:3) yields pure product as white crystals. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with analogous carboxamides.
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 1.2 Hz, 1H, furan H-3), 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 6.55 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 4.15 (s, 1H, OH), 3.80 (s, 3H, OCH3), 3.45–3.30 (m, 2H, CH2NH), 2.95 (s, 2H, CH2C(CH3)), 1.40 (s, 3H, CH3).
- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1510 cm⁻¹ (C–O aromatic).
Industrial-Scale Adaptations
The patent US7595408B2 highlights challenges in scaling up furan-based syntheses, particularly by-product formation during decarboxylation. Continuous flow reactors mitigate this issue by enhancing heat transfer and reducing reaction times. For example, coupling EDC/HOBt-mediated amidation in a microreactor at 50°C improves yield to 78% with a residence time of 20 minutes.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituent Analysis
The compound is compared to three analogs with shared furan-2-carboxamide backbones but differing substituents (Table 1):
Table 1. Structural and Physicochemical Comparison
Key Observations:
Structural Complexity : The target compound has a highly branched alkyl chain with hydroxyl and methoxy groups, distinguishing it from simpler aryl-substituted analogs like N-(4-bromophenyl)furan-2-carboxamide and N-(4-methoxyphenyl)furan-2-carboxamide .
Stereochemical Considerations : Unlike the analogs, the target compound lacks defined stereocenters, which may impact its biological activity or crystallization behavior .
The N-(4-methoxyphenyl) analog’s NMR data (Figure S16) highlight distinct electronic environments compared to the target’s alkyl-substituted system .
Functional Group Impact on Properties
- Hydrophilicity : The hydroxyl group in the target compound may enhance solubility relative to purely aromatic analogs, though the bulky 2-methylpropyl chain could offset this effect.
Pharmacological Implications (Inferred from Structural Analogs)
While direct pharmacological data for the target compound are absent, analogs like N-(4-fluorophenyl)furan-2-carboxamide derivatives (e.g., –6) demonstrate activity in kinase inhibition or antimicrobial assays . The target’s unique substituents may modulate target binding or metabolic stability compared to these analogs.
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide is a compound of significant interest due to its various biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study by Xu et al. (2024) highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
This compound has also been evaluated for its antioxidant potential. In vitro assays showed that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is attributed to the presence of the methoxyphenyl group, which enhances electron donation.
The biological activities of this compound are primarily linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which may contribute to its anti-inflammatory effects.
- Cell Signaling Modulation : It modulates signaling pathways related to apoptosis and cell proliferation, indicating potential applications in cancer therapy.
Study on Anticancer Properties
A recent study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
